molecular formula C12H16N2 B1613424 4-[(Diethylamino)methyl]benzonitrile CAS No. 69293-74-9

4-[(Diethylamino)methyl]benzonitrile

Cat. No.: B1613424
CAS No.: 69293-74-9
M. Wt: 188.27 g/mol
InChI Key: XWLYXADFVFHUKA-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a diethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(Diethylamino)methyl]benzonitrile involves the reaction of 4-cyanobenzyl bromide with diethylamine. The reaction is typically carried out in a solvent such as ethanol at room temperature. The process involves the dropwise addition of 4-cyanobenzyl bromide to a solution of diethylamine, followed by stirring for several hours. The product is then isolated by extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylamino)methyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Oxidation and Reduction: The diethylamino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can form condensation products with other reactive species.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can modify the diethylamino group to form different functional groups .

Scientific Research Applications

4-[(Diethylamino)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(Diethylamino)methyl]benzonitrile exerts its effects involves its ability to undergo intramolecular charge transfer. This property is due to the presence of the diethylamino group, which can donate electrons, and the cyano group, which can accept electrons. This charge transfer can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Diethylamino)methyl]benzonitrile is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in scientific research.

Properties

IUPAC Name

4-(diethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYXADFVFHUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640952
Record name 4-[(Diethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69293-74-9
Record name 4-[(Diethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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